1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride
Overview
Description
1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride: is a chemical compound with the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol . This compound is a derivative of acenaphthylene, which is a polycyclic aromatic hydrocarbon. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride typically involves the hydrogenation of acenaphthylene derivatives under specific conditions. The process may include the following steps:
Hydrogenation: Acenaphthylene is subjected to hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Amination: The resulting hexahydroacenaphthylene is then reacted with ammonia or an amine source to introduce the amine group.
Hydrochloride Formation: The amine product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale hydrogenation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products:
Oxidation Products: Ketones, carboxylic acids
Reduction Products: Reduced amine derivatives
Substitution Products: Alkylated or acylated amine derivatives
Scientific Research Applications
Chemistry: 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology and Medicine: In biological research, this compound may be used to study the effects of amine derivatives on biological systems. It can also be utilized in the development of pharmaceutical agents, particularly those targeting specific receptors or enzymes .
Industry: In the industrial sector, this compound can be employed in the production of specialty chemicals, polymers, and materials with specific properties .
Mechanism of Action
The mechanism of action of 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride involves its interaction with molecular targets such as receptors or enzymes. The amine group can form hydrogen bonds or ionic interactions with specific sites on the target molecules, leading to modulation of their activity. The exact pathways and targets would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Acenaphthene: A polycyclic aromatic hydrocarbon with similar structural features but lacking the amine group.
Hexahydroacenaphthylene: A hydrogenated derivative of acenaphthylene without the amine group.
Tetrahydroacenaphthene: Another hydrogenated derivative with fewer hydrogen atoms added compared to hexahydroacenaphthylene.
Uniqueness: 1,2,2a,3,4,5-Hexahydroacenaphthylen-1-amine hydrochloride is unique due to the presence of the amine group, which imparts specific chemical reactivity and biological activity. This distinguishes it from other similar compounds that lack the amine functionality .
Properties
IUPAC Name |
1,2,3,3a,4,5-hexahydroacenaphthylen-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9;/h2,4,6,9,11H,1,3,5,7,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYYTGPCORDJIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C3=CC=CC(=C23)C1)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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